

Spectroscopic Profile of 3-(Ethylamino)phenol: A Technical Guide

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Compound of Interest

Compound Name: 3-(Ethylamino)phenol

Cat. No.: B1269045

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **3-(Ethylamino)phenol**, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. This document outlines expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols. The information presented is intended to aid in the identification, characterization, and quality control of **3-(Ethylamino)phenol** in a research and development setting.

Spectral Data Summary

The following tables summarize the anticipated spectral data for **3-(Ethylamino)phenol**. While direct experimental spectra for this specific compound are not widely published, these values are based on established principles of spectroscopy and data from structurally similar aminophenols.

Table 1: Predicted ^1H NMR Spectral Data for 3-(Ethylamino)phenol

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	6.1 - 6.3	Doublet	~2.0
H-4	6.0 - 6.2	Doublet of Doublets	~8.0, 2.0
H-5	6.9 - 7.1	Triplet	~8.0
H-6	6.2 - 6.4	Doublet of Doublets	~8.0, 2.0
-OH	8.5 - 9.5	Broad Singlet	-
-NH-	3.5 - 4.5	Broad Singlet	-
-CH ₂ - (Ethyl)	3.0 - 3.2	Quartet	~7.0
-CH ₃ (Ethyl)	1.1 - 1.3	Triplet	~7.0

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for 3-(Ethylamino)phenol

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-1 (-OH)	157 - 159
C-2	99 - 101
C-3 (-NH)	149 - 151
C-4	104 - 106
C-5	129 - 131
C-6	107 - 109
-CH ₂ - (Ethyl)	37 - 39
-CH ₃ (Ethyl)	14 - 16

Solvent: DMSO-d₆

Table 3: Key IR Absorption Bands for 3-(Ethylamino)phenol

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
O-H (Phenol)	Stretching	3200 - 3600	Strong, Broad
N-H (Amine)	Stretching	3300 - 3500	Medium
C-H (Aromatic)	Stretching	3000 - 3100	Medium
C-H (Aliphatic)	Stretching	2850 - 2960	Medium
C=C (Aromatic)	Stretching	1500 - 1600	Medium to Strong
C-N	Stretching	1250 - 1350	Medium
C-O	Stretching	1200 - 1260	Strong

Table 4: Expected Mass Spectrometry Fragmentation for 3-(Ethylamino)phenol

m/z	Proposed Fragment	Notes
137	[M] ⁺	Molecular Ion
122	[M - CH ₃] ⁺	Loss of a methyl group
108	[M - C ₂ H ₅] ⁺	Loss of an ethyl group
94	[M - C ₂ H ₅ N + H] ⁺	Cleavage of the ethylamino group

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for obtaining the spectral data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Weigh approximately 5-10 mg of **3-(Ethylamino)phenol**.
- Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d_6).
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment.
- Solvent: DMSO-d_6 .
- Temperature: 298 K.
- Number of Scans: 16-64.
- Relaxation Delay: 1.0 s.
- Acquisition Time: ~4 s.
- Spectral Width: -2 to 12 ppm.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.

^{13}C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse experiment.
- Solvent: DMSO-d_6 .
- Temperature: 298 K.
- Number of Scans: 1024 or more, depending on sample concentration.

- Relaxation Delay: 2.0 s.
- Acquisition Time: ~1-2 s.
- Spectral Width: 0 to 200 ppm.
- Reference: DMSO-d₆ at 39.52 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

- Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry completely.
- Record a background spectrum of the empty ATR crystal.
- Place a small amount of solid **3-(Ethylamino)phenol** directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Acquisition Parameters:

- Mode: Attenuated Total Reflectance (ATR).
- Spectral Range: 4000 - 400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32.
- Data Format: Transmittance or Absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

Sample Preparation:

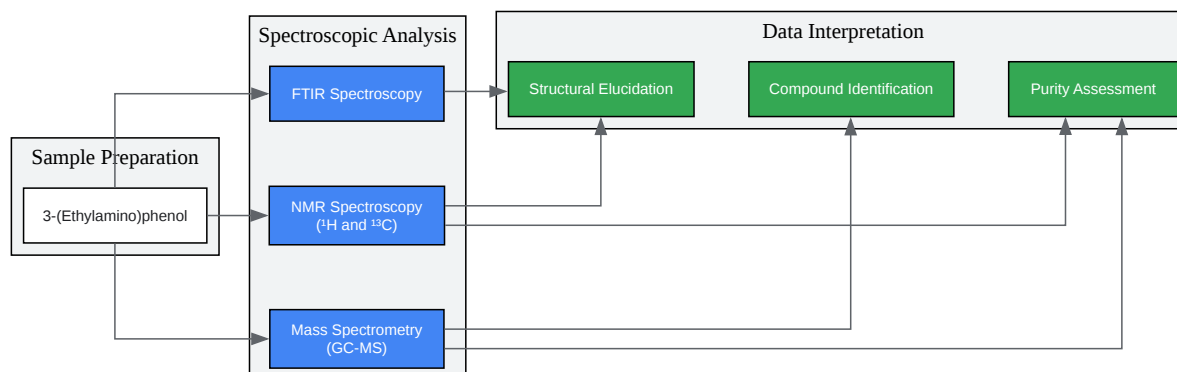
- Prepare a dilute solution of **3-(Ethylamino)phenol** (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

GC-MS Parameters:

- Injection Mode: Splitless.
- Injector Temperature: 250 °C.
- Column: A non-polar capillary column (e.g., DB-5ms or equivalent).
- Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Source: Electron Ionization (EI) at 70 eV.
- MS Scan Range: m/z 40 - 400.
- Ion Source Temperature: 230 °C.
- Transfer Line Temperature: 280 °C.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-(Ethylamino)phenol**.



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Caption: Workflow for Spectroscopic Analysis of **3-(Ethylamino)phenol**.

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